PK5196
Descripción
The Role of Wild-Type TP53 as a Tumor Suppressor
Wild-type p53 functions as a crucial cellular sentry, monitoring for signs of genomic instability and cellular stress. mdpi.com Under normal, unstressed conditions, the levels of p53 protein are kept low through continuous degradation, primarily mediated by its negative regulator, the E3 ubiquitin ligase MDM2. frontiersin.orgimrpress.com Upon cellular stress, p53 is stabilized and activated through a series of post-translational modifications, allowing it to accumulate in the nucleus and function as a transcription factor. mdpi.commdpi.com The activation of p53 is a key event that prevents the proliferation of cells with damaged DNA, thereby safeguarding the integrity of the genome. nih.gov
The tumor-suppressive functions of p53 are primarily executed through its role as a sequence-specific transcription factor. nih.govoup.com Activated p53 binds to specific DNA sequences, known as p53 response elements, located in the regulatory regions of a large number of target genes. oup.comreactome.org This binding initiates the transcription of genes involved in a wide array of cellular processes designed to combat cellular damage and prevent neoplastic transformation. reactome.org
The transcriptional network regulated by p53 is extensive and complex, influencing pathways that determine cell fate. oup.com For instance, at lower levels of p53 activation, genes involved in cell-cycle arrest and DNA repair are preferentially transcribed. nih.gov However, when cellular damage is severe and irreparable, higher concentrations of p53 can trigger the transcription of genes that lead to programmed cell death. nih.gov
Key transcriptional targets of p53 include:
CDKN1A (p21): A potent cyclin-dependent kinase inhibitor that mediates G1 cell cycle arrest. nih.govfrontiersin.org
GADD45: Involved in cell cycle control and DNA repair. mdpi.com
BAX, PUMA, and Noxa: Pro-apoptotic proteins belonging to the Bcl-2 family. bioinformatics.orgfrontiersin.org
MDM2: Creates a negative feedback loop by targeting p53 for degradation. nih.govfrontiersin.org
Genes involved in DNA repair: p53 directly stimulates the transcription of several genes involved in DNA mismatch repair, such as MSH2. reactome.org
Through the regulation of its target genes, wild-type p53 orchestrates several key cellular processes that are fundamental to its tumor suppressor function:
Cell Cycle Control: In response to DNA damage, p53 can halt the cell cycle at the G1/S and G2/M checkpoints. mdpi.comnih.gov This pause provides the cell with an opportunity to repair the DNA damage before it can be passed on to daughter cells during cell division. mdpi.comnih.gov The induction of p21 is a primary mechanism by which p53 enforces cell cycle arrest. nih.govmdpi.com
Apoptosis: When DNA damage is too extensive to be repaired, p53 can trigger apoptosis, or programmed cell death, thereby eliminating potentially cancerous cells. nih.govcusabio.com This is achieved by activating the transcription of pro-apoptotic genes like BAX and PUMA. bioinformatics.orgfrontiersin.org
DNA Repair: p53 plays a direct role in promoting DNA repair by activating the transcription of genes involved in various DNA repair pathways, including base excision repair and nucleotide excision repair. mdpi.comreactome.orgnih.gov This function helps to maintain the integrity of the genetic material. mdpi.com
Genomic Stability: By orchestrating cell cycle arrest, apoptosis, and DNA repair, p53 acts as a master guardian of genomic stability. bioinformatics.orgmdpi.com The loss of p53 function leads to an accumulation of mutations and chromosomal abnormalities, a hallmark of cancer. mdpi.comnih.gov
Dysregulation of TP53 Signaling in Cancer
The inactivation of the p53 pathway is a nearly universal feature of human cancers. nih.gov This can occur through various mechanisms, but the most common is the mutation of the TP53 gene itself. nih.gov
Somatic mutations in the TP53 gene are one of the most frequent genetic alterations found in human cancers, occurring in over 50% of all tumors. oup.comnih.gov The prevalence of TP53 mutations varies across different cancer types, ranging from approximately 38-50% in ovarian, esophageal, and colorectal cancers to around 5% in primary leukemias and sarcomas. nih.gov Germline mutations in TP53 are the cause of Li-Fraumeni syndrome, a rare hereditary disorder that predisposes individuals to a wide range of early-onset cancers. nih.gov
| Cancer Type | Prevalence of TP53 Somatic Mutations |
| Ovarian Cancer | ~38-50% nih.gov |
| Esophageal Cancer | ~38-50% nih.gov |
| Colorectal Cancer | ~38-50% nih.gov |
| Head and Neck Cancer | ~38-50% nih.gov |
| Lung Cancer | ~38-50% nih.gov |
| Primary Leukemia | ~5% nih.gov |
| Sarcoma | ~5% nih.gov |
| Malignant Melanoma | ~5% nih.gov |
| Cervical Cancer | ~5% nih.gov |
| This table provides an overview of the approximate prevalence of TP53 somatic mutations in various human cancers. |
Mutations in the TP53 gene typically lead to a loss of its tumor-suppressive functions. nih.govfrontiersin.org The mutant p53 protein is often unable to bind to its target DNA sequences and, consequently, cannot activate the transcription of genes involved in cell cycle arrest and apoptosis. nih.govpnas.org
Furthermore, many mutant p53 proteins can exert a dominant-negative effect over the remaining wild-type p53 allele in heterozygous cells. nih.govoncotarget.com Since p53 functions as a tetramer to bind DNA, the incorporation of even one mutant p53 protein into the tetrameric complex can inactivate the entire complex. nih.govpnas.org This "tetramer poisoning" effectively abolishes the function of the wild-type p53 protein, even when it is still present. oncotarget.com This dominant-negative activity can accelerate tumorigenesis. aacrjournals.org
Beyond simply losing their tumor-suppressive capabilities and inhibiting the wild-type protein, many p53 mutants acquire new oncogenic functions, a phenomenon known as gain-of-function (GOF). aacrjournals.orgnih.govfrontiersin.org These GOF activities are independent of wild-type p53 and actively promote cancer progression, metastasis, and resistance to therapy. mdpi.comaacrjournals.org
Mutant p53 proteins often accumulate to high levels in cancer cells and can interact with other transcription factors and cellular proteins, altering their functions and leading to the transcriptional regulation of a new set of target genes that promote tumorigenesis. oup.comnih.gov
Some of the reported GOF activities of mutant p53 include:
Enhanced Proliferation and Survival: Mutant p53 can promote cell proliferation and protect cancer cells from apoptosis induced by chemotherapy and other stresses. frontiersin.org
Increased Genomic Instability: Overexpression of mutant p53 has been linked to gene amplification, centrosome abnormalities, and disruption of cell cycle checkpoints. frontiersin.org
Promotion of Invasion and Metastasis: Mutant p53 can enhance cellular invasion and metastasis, contributing to the spread of cancer. aacrjournals.org
Metabolic Reprogramming: Some p53 mutants can alter cellular metabolism, for example, by enhancing the Warburg effect. nih.govfrontiersin.org
| Effect | Wild-Type p53 Function | Consequence of Mutation | Mutant p53 Gain-of-Function |
| Cell Cycle | Induces cell cycle arrest mdpi.comnih.gov | Loss of checkpoint control, unchecked proliferation mdpi.com | Promotes proliferation frontiersin.org |
| Apoptosis | Induces apoptosis nih.govcusabio.com | Evasion of programmed cell death bioinformatics.org | Confers resistance to apoptosis frontiersin.org |
| Genomic Stability | Maintains genomic integrity bioinformatics.orgmdpi.com | Increased mutation rate and chromosomal aberrations mdpi.com | Drives further genomic instability frontiersin.org |
| Transcription | Activates tumor-suppressive genes oup.comreactome.org | Loss of tumor suppressor gene activation nih.gov | Activates oncogenic gene expression programs nih.gov |
| This table summarizes the contrasting roles of wild-type p53 and the effects of its mutation, including loss-of-function and gain-of-function activities. |
Specific Focus on the p53-Y220C Mutation
The p53-Y220C mutation is the ninth most common p53 mutation found in cancers, contributing to an estimated 100,000 to 125,000 new cancer cases annually worldwide. frontiersin.orgnih.govrcsb.org This mutation is of particular interest in the field of drug discovery because it creates a unique, druggable pocket on the protein's surface. nih.govfrontiersin.org
Creation of a Surface Pocket in the DNA-Binding Domain (DBD)
The defining structural consequence of the Y220C mutation is the formation of a narrow, well-defined, and hydrophobic crevice on the surface of the DBD. nih.govfrontiersin.orgnih.gov This pocket is not present in the wild-type p53 protein, where the space is occupied by the tyrosine side chain. oup.com The pocket is solvent-accessible and presents an attractive target for the binding of small molecules. dovepress.comgoogle.com The crevice is comprised of several subsites, and different small molecules can bind and occupy these subsites in various ways. nih.govtandfonline.com The unique nature of this mutation-induced pocket allows for the development of highly specific molecules that selectively target the mutant p53 protein. patsnap.com
Thermolability and Aggregation Propensity of p53-Y220C
A major consequence of the Y220C mutation is a significant reduction in the thermal stability of the p53 protein. The melting temperature (Tm) of the p53-Y220C mutant is reduced by approximately 8-9°C compared to the wild-type protein, which has a melting temperature of around 44-45°C. frontiersin.orgnih.gov This destabilization of about 3.0–4.5 kcal/mol leads to rapid denaturation and aggregation of the protein at physiological body temperature. frontiersin.orgnih.gov The aggregation of p53 into amyloid-like fibrils is a key mechanism of its loss of function, as the aggregated protein is unable to bind to DNA and perform its tumor-suppressive duties. frontiersin.orgpnas.org The tendency of p53-Y220C to unfold and aggregate makes it a critical target for chaperone-like molecules that can stabilize its native conformation. nih.govpnas.org
The iodophenol derivative PK5196 is one such small molecule that has been developed to target the p53-Y220C mutation. frontiersin.org It was identified through halogen-enriched fragment library screening and subsequent structure-guided design. frontiersin.orgacs.org this compound binds to the mutation-induced pocket, with a key interaction being a halogen bond between its iodine atom and the carbonyl oxygen of Leu145 in the protein. nih.gov By occupying this pocket, this compound stabilizes the folded state of the p53-Y220C protein. evitachem.com This stabilization raises the melting temperature of the mutant protein by almost 4°C under saturating conditions, thereby counteracting its inherent thermolability. nih.gov Research has shown that this compound can induce apoptosis in cancer cell lines that harbor the p53-Y220C mutation. frontiersin.orggoogle.com Further optimization of this and similar scaffolds has led to the development of other compounds with enhanced binding affinity and cellular activity. biorxiv.orgbiorxiv.org
Table 1: Comparison of p53 Stabilizing Compounds
| Compound | Type/Class | Reported Effect on p53-Y220C |
|---|---|---|
| This compound | Iodophenol derivative | Binds to the Y220C pocket with a dissociation constant (Kd) of 10 μM and increases the melting temperature (Tm) by nearly 4°C. nih.gov Induces apoptosis in Y220C-containing cells. frontiersin.orggoogle.com |
| PK083 | N-ethylcarbazole | Binds to the Y220C pocket with a Kd of 140-167 μM and increases the mutant's melting temperature. nih.govmedchemexpress.com |
| PK7088 | Pyrazole (B372694) derivative | Reactivates p53-Y220C, leading to growth inhibition, cell cycle arrest, and apoptosis. frontiersin.org |
| MB710 | Aminobenzothiazole derivative | Binds tightly to the Y220C pocket and stabilizes the mutant protein. nih.gov |
| Rezatapopt (B12378407) (PC14586) | Small molecule structural corrector | Stabilizes the p53-Y220C protein in the wild-type conformation, restoring its function. Currently in clinical trials. frontiersin.orgacs.org |
Propiedades
Fórmula molecular |
C25H32IN3O |
|---|---|
Peso molecular |
517.46 |
Nombre IUPAC |
2-((4-(Diethylamino)piperidin-1-yl)methyl)-6-iodo-4-(3-(phenylamino)prop-1-yn-1-yl)phenol |
InChI |
InChI=1S/C25H32IN3O/c1-3-29(4-2)23-12-15-28(16-13-23)19-21-17-20(18-24(26)25(21)30)9-8-14-27-22-10-6-5-7-11-22/h5-7,10-11,17-18,23,27,30H,3-4,12-16,19H2,1-2H3 |
Clave InChI |
IZUZDXSTWPMHFT-UHFFFAOYSA-N |
SMILES |
OC1=C(I)C=C(C#CCNC2=CC=CC=C2)C=C1CN3CCC(N(CC)CC)CC3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PK-5196; PK 5196; PK5196 |
Origen del producto |
United States |
Molecular and Cellular Mechanism of Action of Pk5196
Direct Binding and Interaction with p53-Y220C DBD
The Y220C mutation in the p53 DBD results in the creation of a distinct, narrow, and hydrophobic surface crevice nih.govpatsnap.comjbr-pub.org.cndovepress.comtandfonline.com. This structural alteration provides a druggable pocket that is absent in the wild-type p53 protein patsnap.comjbr-pub.org.cndovepress.comtandfonline.comoup.comnih.gov. PK5196 is specifically designed to bind to this mutation-induced cavity.
This compound exhibits binding specificity for the p53-Y220C mutant, distinguishing it from wild-type p53 patsnap.comoup.comnih.gov. The presence of the unique crevice in the Y220C mutant, formed by the substitution of a large tyrosine residue with a smaller cysteine at position 220, allows for selective interaction with small molecules like this compound patsnap.comjbr-pub.org.cndovepress.comtandfonline.comoup.comnih.gov. This specificity is crucial for targeted therapeutic intervention, aiming to reactivate only the mutant protein without affecting the normal function of wild-type p53 patsnap.com.
Conformational Stabilization of Mutant p53-Y220C
The primary consequence of the Y220C mutation is a significant reduction in the thermal stability of the p53 DBD, leading to its rapid unfolding and denaturation under physiological conditions nih.govjbr-pub.org.cndovepress.comtandfonline.comfrontiersin.org. This compound acts as a structural corrector, counteracting this destabilization.
A critical measure of this compound's efficacy is its ability to enhance the thermal stability of the p53-Y220C mutant, quantified by an increase in its melting temperature (Tm) nih.govdovepress.comtandfonline.comnih.govnih.govresearchgate.netbiorxiv.orgacs.orgnih.gov. The Y220C mutation typically reduces the Tm of p53 by approximately 8-9 °C from the wild-type value of 45 °C, leading to rapid unfolding at body temperature nih.govdovepress.comtandfonline.comfrontiersin.org. This compound has been shown to significantly increase the Tm of the p53-Y220C protein. Under saturating conditions, this compound can raise the Tm by nearly 4 °C nih.gov. Specifically, at a concentration of 250 µM, this compound induces a ΔTm of 3.6 °C tandfonline.com.
Table 1: Effect of this compound on p53-Y220C Thermal Stability
| Compound | Concentration | ΔTm (°C) | Reference |
| This compound | Saturating | ~4 | nih.gov |
| This compound | 250 µM | 3.6 | tandfonline.com |
The Y220C mutation, by destabilizing the p53 protein, also exacerbates its propensity to aggregate, forming non-functional amyloid oligomers and fibrils nih.govjbr-pub.org.cndovepress.comfrontiersin.orgmdpi.com. This aggregation further compromises p53's ability to bind DNA and perform its tumor-suppressor role nih.govfrontiersin.org. This compound, similar to other small-molecule stabilizers, has been demonstrated to slow down the rate of aggregation of the p53-Y220C mutant protein in vitro nih.govmdpi.comresearchgate.net. By stabilizing the folded, wild-type-like conformation, this compound effectively prevents the protein from entering aggregation-prone states.
Reactivation of p53 Transcriptional Activity
This compound functions by reactivating the transcriptional activity of the p53 protein, especially the p53-Y220C mutant. This mutant form of p53, prevalent in approximately 100,000 cancer cases annually, creates a surface crevice in the DNA-binding domain, leading to protein destabilization, denaturation, and aggregation. nih.gov this compound, identified through halogen-enriched fragment library screening, binds to this Y220C pocket, thereby stabilizing the mutant p53 protein and restoring its wild-type conformation and transcriptional functions. nih.govbiorxiv.orgnih.govnih.govacs.org This stabilization enhances the binding affinity of p53, leading to increased expression of its target genes. biorxiv.orgnih.gov
Upregulation of Canonical p53 Target Genes
Reactivation of p53 by this compound and similar p53-Y220C reactivators results in the potent upregulation of a range of canonical p53 target genes. biorxiv.orgnih.govnih.gov These genes play crucial roles in mediating anti-proliferative processes such as cell cycle arrest and apoptosis. nih.govbiorxiv.org
One of the primary transcriptional targets upregulated by this compound and related compounds is p21 (CDKN1A). biorxiv.orgnih.govnih.gov p21 is a cyclin-dependent kinase inhibitor that mediates G1 phase cell cycle arrest, allowing for DNA repair or elimination of damaged cells. nih.gov Studies with p53-Y220C expressing pancreatic cell lines treated with compounds like TRAP-1 (a lead compound developed through further optimization of scaffolds that produced this compound) show rapid and robust upregulation of p21. biorxiv.orgnih.gov This upregulation can be observed as early as 2 hours post-treatment, indicating a direct effect on p53 target genes. biorxiv.orgnih.gov
Table 1: Upregulation of p21 mRNA by p53-Y220C Reactivators
| Compound (Context) | Cell Line (p53 Status) | Effect on p21 mRNA Expression | Reference |
| This compound | NUGC-3 (p53-Y220C) | Increased expression | nih.govbiorxiv.org |
| TRAP-1 | BxPC-3 (p53-Y220C) | Potent upregulation (rapid) | biorxiv.orgnih.gov |
| H3 | MC38-p53-Y220C, B16F10-p53-Y220C | Potent induction | tmc.edu |
| MB725 | NUGC3 (p53-Y220C) | Increased transcription | nih.gov |
This compound and similar p53-Y220C reactivators also induce the expression of several pro-apoptotic genes. nih.govnih.govnih.govguidetopharmacology.orgnih.gov
PUMA (p53 Upregulated Modulator of Apoptosis): PUMA is a pro-apoptotic Bcl-2 family protein, and its upregulation is a key mechanism by which p53 induces apoptosis. nih.gov Compounds like TRAP-1, related to this compound, have been shown to cause upregulation of PUMA mRNA levels in p53-Y220C expressing cells. nih.govtmc.edu
FAS (Fas Cell Surface Death Receptor): FAS is a death receptor that, upon activation, initiates an extrinsic apoptotic pathway. encyclopedia.pub The aminobenzothiazole derivative MB725, which also targets the p53-Y220C mutant, has been shown to increase the transcription of FAS. nih.gov
BTG2 (B-cell Translocation Gene 2): BTG2 is a tumor suppressor gene that can mediate cell cycle arrest and apoptosis. nih.govresearchgate.net Its transcription is selectively increased by p53-Y220C reactivators like MB725. nih.gov
TNF (Tumor Necrosis Factor): TNF is a cytokine involved in inflammation and apoptosis. encyclopedia.pub Upregulation of TNF has been observed with p53-Y220C targeting compounds like MB725, contributing to their pro-apoptotic effects. nih.gov
TNFRSF10B (Tumor Necrosis Factor Receptor Superfamily Member 10B, also known as Death Receptor 5 or DR5): TNFRSF10B is a death receptor that binds to TRAIL (TNF-related apoptosis-inducing ligand) to initiate apoptosis. encyclopedia.pubnih.govmdpi.com Its upregulation by p53-Y220C reactivators, such as MB725, contributes to the induction of apoptosis. nih.govmdpi.com
Table 2: Upregulation of Apoptosis-Related Genes by p53-Y220C Reactivators
| Gene Name | Role in Apoptosis/Cell Cycle | Compound (Context) | Effect on Expression | Reference |
| PUMA | Pro-apoptotic Bcl-2 family protein | TRAP-1, H3 | Upregulation (mRNA) | nih.govtmc.edu |
| FAS | Death receptor | MB725 | Increased transcription | nih.gov |
| BTG2 | Tumor suppressor, cell cycle arrest, apoptosis | MB725 | Increased transcription | nih.gov |
| TNF | Cytokine, apoptosis inducer | MB725 | Increased transcription | nih.gov |
| TNFRSF10B | Death Receptor 5 (DR5) | MB725 | Increased transcription | nih.gov |
Modulation of p53-Dependent Signaling Pathways
The primary mechanism by which this compound modulates p53-dependent signaling pathways is through the restoration of the p53-Y220C mutant's transcriptional activity. By stabilizing the mutant protein and enabling it to regain its wild-type conformation, this compound allows p53 to bind to DNA and recruit transcriptional machinery. biorxiv.orgnih.gov This leads to the activation of various anti-proliferative processes, including cell cycle arrest, senescence, apoptosis, and differentiation, which are the hallmarks of functional p53 signaling. biorxiv.org The enhanced expression of key p53 target genes like p21, PUMA, FAS, BTG2, TNF, and TNFRSF10B directly reflects the modulation and restoration of these critical tumor suppressor pathways. biorxiv.orgnih.govnih.gov
Cellular Biological Effects of this compound
Induction of Apoptosis in p53-Y220C Expressing Cells
A significant cellular biological effect of this compound is its ability to induce apoptosis specifically in cells expressing the p53-Y220C mutation. guidetopharmacology.orgnih.govciteab.com this compound was identified through halogen-enriched fragment library screening and demonstrated to induce apoptosis in NUGC-3 cells, which harbor the p53-Y220C mutation. nih.govtmc.edu This selective induction of apoptosis is a direct consequence of the compound's ability to reactivate the mutant p53, leading to the transcriptional upregulation of pro-apoptotic genes. nih.govresearchgate.net For instance, L5, another compound designed to reactivate p53-Y220C, has been shown to induce Y220C-specific apoptosis as evidenced by a cleaved caspase-3 assay. researchgate.net The restoration of p53 function by such compounds triggers the intrinsic and extrinsic apoptotic pathways, ultimately leading to programmed cell death in susceptible cancer cells. encyclopedia.pub
Promotion of Cell Cycle Arrest
The reactivation of mutant p53 by compounds such as this compound plays a significant role in promoting cell cycle arrest in cancer cells nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.netbiorxiv.org. A primary mechanism underlying this effect is the upregulation of p21 (CDKN1A), a well-known cyclin-dependent kinase inhibitor, which is a key transcriptional target of p53 nih.govnih.govfrontiersin.orgnih.govresearchgate.netbiorxiv.org. The increased expression of p21 mediates a G1 phase cell cycle block, effectively halting cell proliferation nih.govfrontiersin.orgbiorxiv.org.
Beyond p21, other p53 target genes, including BTG2, also contribute to the induction of cell cycle arrest nih.gov. Studies involving other p53-Y220C reactivators, such as PK7088, H3, and MB725, have consistently demonstrated their capacity to induce cell cycle arrest in cell lines expressing the p53-Y220C mutation nih.govnih.govfrontiersin.orgresearchgate.net. For instance, treatment with the compound H3 increased the proportion of cells in the G1 phase in p53-Y220C-expressing BxPC-3 and NUGC-3 cell lines nih.gov.
Selective Antiproliferative Activity in Mutant p53 Cell Lines
This compound and other small molecule correctors targeting the p53-Y220C mutation exhibit selective antiproliferative activity against cancer cell lines that harbor this specific mutation nih.govnih.govescholarship.orgresearchgate.netnih.govresearchgate.netbiorxiv.orgpharmacytimes.com. This selectivity is a notable advantage, as it suggests a reduced impact on healthy, non-mutated cells compared to conventional chemotherapies pharmacytimes.com.
Research findings indicate that these compounds effectively reduce the viability of p53-Y220C-expressing cancer cells while demonstrating minimal toxicity in cell lines with wild-type p53 or other p53 mutations nih.govresearchgate.netresearchgate.net. For example, MB725, an aminobenzothiazole derivative with a similar mechanism of action to this compound, showed potent and selective reduction in viability in p53-Y220C cancer cell lines such as NUGC3, BXPC-3, and HUH-7 nih.govresearchgate.net. In contrast, it was well tolerated in control cell lines, including the p53-R273C mutant SW1088 and wild-type p53 cell lines like WI38 and NUGC4 nih.govresearchgate.net. Similarly, TRAP-1, another activator of p53-Y220C, demonstrated significantly more potent antiproliferative activity in BxPC-3 (p53-Y220C) cells compared to A549 (p53-WT) and non-tumorigenic CCD 841 CoN (p53-WT) cells researchgate.net.
The observed antiproliferative effects are directly correlated with the restoration of p53 transcriptional function, leading to the subsequent upregulation of genes that promote both apoptosis and cell cycle arrest nih.govbiorxiv.org.
The following table illustrates the selective antiproliferative activity of a mechanistically similar compound, MB725, in various cell lines:
| Cell Line (p53 Status) | Viability Reduction by MB725 | Reference |
| NUGC3 (p53-Y220C) | Strong | nih.govresearchgate.net |
| BXPC-3 (p53-Y220C) | Strong | nih.govresearchgate.net |
| HUH-7 (p53-Y220C) | Strong | nih.govresearchgate.net |
| SW1088 (p53-R273C mutant) | Low toxicity | nih.govresearchgate.net |
| WI38 (p53-WT) | Low toxicity | nih.govresearchgate.net |
| NUGC4 (p53-WT) | Low toxicity | nih.govresearchgate.net |
Comparative Research on P53 Y220c Targeting Compounds: Pk5196 in Context
Overview of Chemically Diverse p53-Y220C Reactivators
The development of small-molecule reactivators for the p53-Y220C mutant has led to the identification of several chemically diverse scaffolds that exploit the mutation-induced crevice for binding and stabilization. These compounds aim to restore the wild-type p53 conformation and its transcriptional activity.
N-ethylcarbazole Derivatives (e.g., PK083, PK9318/PK9328)
N-ethylcarbazole derivatives represent one of the earliest classes of compounds identified to target the p53-Y220C pocket. PK083 (PhiKan083) was among the first molecules developed to bind to the Y220C mutant, showing weak binding affinity and increasing its melting temperature (Tm) nih.govmdpi.compdbj.org. Further optimization of the carbazole (B46965) scaffold led to the development of compounds like PK9318 and PK9328, which demonstrated enhanced binding affinity and improved ability to restore p53 signaling in cancer cell lines harboring the Y220C mutation nih.govpdbj.org. These optimized carbazole derivatives bind to the p53-Y220C pocket with low micromolar affinity and have been shown to significantly decrease cell viability in various Y220C cancer cell lines researchgate.net.
Pyrazole-Based Compounds (e.g., PK7088, PK7242)
Pyrazole-based compounds constitute another class of p53-Y220C reactivators. PK7088 is an example of a pyrazole (B372694) derivative that has been shown to reactivate p53-Y220C, leading to growth inhibition, cell cycle arrest, and apoptosis in cancer cells nih.govresearchgate.net. PK7242 is another pyrazole-based compound that binds to the p53-Y220C core domain and induces growth inhibition, cell-cycle arrest, and apoptosis in cancer cells carrying the Y220C mutant. These compounds contribute to the restoration of p53's transcriptional activity, including the upregulation of target genes like p21 and Noxa researchgate.net.
Aminobenzothiazole Derivatives (e.g., MB710, MB725)
Aminobenzothiazole derivatives represent a novel class of small-molecule Y220C stabilizers. MB710, an aminobenzothiazole derivative, has been designed to bind tightly to the Y220C pocket and stabilize p53-Y220C in vitro nih.gov. Its ethylamide analogue, MB725, demonstrated selective viability reduction in several p53-Y220C cancer cell lines while being well-tolerated in control cell lines nih.govnih.gov. The reduction in viability correlated with increased and selective transcription of p53 target genes such as BTG2, p21, PUMA, FAS, TNF, and TNFRSF10B, suggesting compound-mediated transcriptional activation of the Y220C mutant nih.gov.
Other Classes of Small Molecule Stabilizers (e.g., PMV Pharmaceuticals' PC14586/Rezatapopt)
Beyond the aforementioned chemical classes, other structurally distinct small molecules have been developed to target the p53-Y220C mutation. PK5196, an iodophenol derivative, is a notable example within this category researchgate.netnih.govmdpi.com. This compound binds to the Y220C pocket, stabilizing the protein and increasing its melting temperature (Tm) by almost 4 °C under saturating conditions nih.gov. Its binding affinity is characterized by a dissociation constant (Kd) of 10 μM, a significant improvement from an earlier version with a Kd of 184 μM that was optimized to 9.7 μM nih.govmdpi.com. The interaction of this compound with the p53-Y220C pocket is driven by a strong halogen bond between its iodine atom and the carbonyl oxygen of Leu145 nih.gov. This compound has also been shown to induce apoptosis in Y220C-containing NUGC-3 cells researchgate.netnih.gov.
Another significant compound in this class is PC14586, also known as Rezatapopt (B12378407), developed by PMV Pharmaceuticals researchgate.netnih.govnih.gov. Rezatapopt is a first-in-class, orally available small-molecule structural corrector specifically designed to stabilize the p53-Y220C mutant protein in a wild-type p53 conformation nih.govresearchgate.netnih.gov. This stabilization restores p53 transactivation and tumor-suppressive function researchgate.netresearchgate.netnih.gov. Rezatapopt is currently undergoing clinical trials for patients with advanced solid tumors harboring the p53-Y220C mutation, either alone or in combination with other therapies, demonstrating promising preclinical antitumor activity and a favorable safety profile in early clinical studies nih.govresearchgate.netnih.govunair.ac.id.
Shared Mechanisms of Action Among Y220C Binders
Despite their chemical diversity, p53-Y220C binders share fundamental mechanisms to achieve their therapeutic effects.
Commonality in Thermal Stabilization and Conformational Rescue
The primary shared mechanism among p53-Y220C targeting compounds, including this compound, is their ability to induce thermal stabilization and conformational rescue of the mutant protein nih.gov. The Y220C mutation destabilizes the p53 DNA-binding domain, leading to its unfolding and aggregation at physiological temperatures nih.gov. Small molecules like this compound bind specifically to the mutation-induced crevice, which is distant from the p53 surfaces involved in DNA recognition or protein-protein interactions nih.gov. By occupying this hydrophobic pocket, these compounds effectively "fill" the void created by the cysteine substitution, thereby increasing the protein's thermodynamic stability and raising its melting temperature researchgate.netnih.govmdpi.com.
This thermal stabilization is crucial as it prevents the misfolding and aggregation of the p53-Y220C mutant, allowing the protein to refold into a wild-type-like conformation nih.gov. The restoration of the wild-type conformation then enables p53 to regain its transcriptional activity, leading to the upregulation of p53 target genes involved in cell cycle arrest, apoptosis, and DNA repair nih.govnih.gov. For instance, compounds like this compound induce apoptosis in Y220C-containing cells, reflecting the restoration of p53's pro-apoptotic functions researchgate.netnih.gov. This commonality in mechanism underscores the therapeutic potential of these small molecules in reactivating mutant p53 for anticancer therapy.
Advanced Research Methodologies for Studying Pk5196 and P53 Y220c Reactivation
Biophysical Characterization Techniques
Biophysical methods are essential for quantifying the interaction between small molecules and their protein targets. These techniques provide critical data on thermal stability, binding affinity, and the thermodynamic and conformational changes that occur upon binding.
Differential Scanning Fluorimetry (DSF) is a high-throughput technique used to assess the thermal stability of proteins. It measures the change in fluorescence of a dye that binds to hydrophobic regions of a protein as it unfolds with increasing temperature. The melting temperature (Tm), the point at which 50% of the protein is unfolded, is a key indicator of stability.
The p53-Y220C mutant is thermally unstable, with a significantly lower melting temperature compared to the wild-type p53 nih.govnih.govresearchgate.netnih.gov. Small molecules that bind to and stabilize the Y220C mutant will increase its Tm. In the case of PK5196, it has been shown to raise the melting temperature of the p53-Y220C protein by nearly 4°C under saturating conditions nih.gov. Another compound, PK784, a 2,4-diiodophenol derivative, was found to increase the melting temperature by 0.55°C at a 250 μM concentration nih.gov.
Table 1: Thermal Stabilization of p53-Y220C by Selected Compounds
| Compound | Concentration (μM) | Thermal Shift (ΔTm) in °C |
|---|---|---|
| This compound | 250 | 3.6 |
This table is interactive. You can sort and filter the data.
Fluorescence Polarization Assay (FPA) is a technique used to measure the binding affinity between a fluorescently labeled molecule and a larger binding partner. In the context of p53, FPA can be employed to assess the ability of reactivated mutant p53 to bind to its DNA response elements. The influence of compounds on the DNA binding affinity of full-length p53 can be investigated by incubating the protein with the compound before measuring its interaction with a fluorescently labeled DNA probe acs.org. This allows researchers to determine if the stabilization of the p53-Y220C mutant by a compound like this compound translates into a restoration of its DNA-binding function.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. For the interaction between this compound and the p53-Y220C mutant, ITC has been used to determine a dissociation constant (Kd) of 10 μM nih.gov. This quantitative measurement of binding affinity is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides atomic-level information about the structure, dynamics, and interactions of proteins in solution. For the p53-Y220C mutant, NMR has been used to study its conformational dynamics and the effects of ligand binding escholarship.org. Techniques like ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) NMR can be used to monitor chemical shift perturbations in the protein upon addition of a compound, confirming binding and providing insights into the binding site. Furthermore, NMR relaxation studies can help to understand the changes in protein dynamics upon ligand binding, which is crucial for understanding the mechanism of stabilization escholarship.org.
Structural Biology Approaches
Structural biology techniques provide high-resolution three-dimensional information about the protein and protein-ligand complexes, which is invaluable for structure-based drug design.
X-ray crystallography is the primary method for determining the high-resolution three-dimensional structure of protein-ligand complexes. The co-crystal structure of this compound bound to the p53-Y220C mutant has been solved (PDB ID: 4AGQ), providing a detailed view of the binding mode nih.gov. This structural information reveals the key interactions between this compound and the residues lining the mutation-induced cavity. The structure shows that the compound binds in the crevice created by the Y220C mutation, with different subsites within the pocket being targeted nih.gov. This detailed structural understanding is instrumental in guiding the rational design of more potent and specific stabilizers for the p53-Y220C mutant.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| p53-Y220C |
Molecular Dynamics (MD) Simulations for Dynamic Pocket Analysis
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the structural dynamics of proteins and their interactions with small molecules. In the context of the p53-Y220C mutant, MD simulations have been instrumental in identifying and characterizing the druggable surface crevice created by this mutation. researchgate.net This mutation leads to the destabilization of the p53 core domain, which can be rescued by the binding of a small molecule into this pocket. nih.gov
Researchers have utilized MD simulations to:
Identify Potential Rescue Pockets: By simulating the dynamic movements of the p53-Y220C protein, researchers can identify transiently open pockets that may not be apparent in static crystal structures. researchgate.netnih.gov This provides a basis for the rational design of molecules that can stabilize the protein.
Analyze Ligand Binding: MD simulations allow for the detailed analysis of how stabilizing ligands, such as this compound, interact with the residues lining the binding pocket. nih.gov This information is crucial for optimizing the affinity and specificity of these compounds.
Understand Allosteric Effects: The binding of a small molecule to one site on a protein can influence its dynamics and function at a distant site. MD simulations can help elucidate these allosteric communication pathways, revealing how this compound binding to the Y220C pocket can restore the wild-type function of the p53 protein. mdpi.com
These computational approaches have been validated by experimental methods and have proven to be a valuable component in the development of reactivators for the p53-Y220C mutant. nih.gov
Cell-Based Molecular Biology and Functional Assays
Following the insights gained from computational studies, a variety of cell-based assays are employed to evaluate the biological effects of this compound on cells harboring the p53-Y220C mutation. These assays provide crucial data on the compound's ability to restore the tumor-suppressive functions of p53.
Reactivation of the p53-Y220C mutant by this compound is expected to restore its transcriptional activity. This can be assessed by measuring the expression levels of p53 target genes.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is used to quantify the messenger RNA (mRNA) levels of specific genes. Treatment of p53-Y220C mutant cells with reactivating compounds has been shown to upregulate the expression of p53 target genes such as p21 and PUMA. frontiersin.org
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a p53-responsive promoter. An increase in reporter gene expression upon treatment with a compound indicates the restoration of p53's transcriptional activity. nih.govnih.gov
To confirm that the changes in gene expression translate to the protein level, various protein analysis techniques are used.
Western Blot: This method is used to detect and quantify specific proteins in a sample. Following treatment with p53-Y220C reactivators, Western blot analysis can show an increase in the protein levels of p53 targets like p21 and MDM2. nih.govcalis.edu.cn
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins. nih.govsigmaaldrich.com It can be used to measure the levels of p53 protein and its targets in cell lysates. mdpi.comresearchgate.net
A key desired outcome of p53 reactivation is the inhibition of cancer cell growth. Cell viability and proliferation assays are used to measure this effect. These assays assess the number of healthy, metabolically active cells in a population. labome.com Treatment of cancer cell lines with the p53-Y220C mutation with reactivating compounds is expected to lead to a dose-dependent decrease in cell viability and proliferation. frontiersin.org
Table 1: Representative Cell Viability Data
| Cell Line | p53 Status | Treatment | Effect on Cell Viability |
| NUGC-3 | Y220C | This compound | Induction of apoptosis frontiersin.org |
| BxPC-3 | Y220C | H3 (a p53-Y220C reactivator) | Increased apoptosis researchgate.net |
Flow cytometry is a powerful technique for analyzing the properties of individual cells within a population. nih.gov It is used to assess two key functions of p53: induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.net
Apoptosis Assays: Cells undergoing apoptosis exhibit specific changes, such as the externalization of phosphatidylserine on the cell membrane, which can be detected by staining with Annexin V. youtube.com
Cell Cycle Analysis: By staining cells with a DNA-binding dye like propidium iodide, flow cytometry can determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). researchgate.net Reactivation of p53 is expected to cause an arrest in the G1 or G2/M phase.
Studies have shown that compounds that reactivate p53-Y220C can induce both apoptosis and cell cycle arrest in relevant cancer cell lines. frontiersin.orgresearchgate.net
The function of p53 is regulated by its interactions with other proteins, most notably MDM2, which targets p53 for degradation. Assays that measure protein-protein interactions can provide insights into how this compound might affect these regulatory pathways.
Time-Resolved Förster Resonance Energy Transfer (TR-FRET): This is a fluorescence-based assay that can be used to study protein-protein interactions in a high-throughput format. nih.gov It can be employed to investigate whether this compound-induced conformational changes in p53-Y220C affect its interaction with proteins like MDM2. nih.gov
Computational Chemistry and Bioinformatics
Computational chemistry and bioinformatics are indispensable tools in the modern drug discovery pipeline, particularly for challenging targets like mutant proteins. In the context of the p53-Y220C tumor suppressor mutant, these methodologies provide a powerful framework for identifying and optimizing small molecules, such as this compound, that can stabilize the protein and restore its wild-type function. The Y220C mutation creates a distinct, solvent-accessible crevice on the protein's surface, making it an ideal "druggable" pocket for structure-based design. biorxiv.orgresearchgate.net Computational approaches leverage the three-dimensional structure of this pocket to predict which molecules will bind with high affinity and specificity.
These in silico techniques accelerate the discovery process by enabling the rapid evaluation of vast chemical libraries, prioritizing a manageable number of compounds for experimental validation. This significantly reduces the time and cost associated with traditional high-throughput screening. Methodologies range from high-speed virtual screening to more rigorous, computationally intensive free energy calculations, each playing a critical role at different stages of drug development.
Virtual Screening and Docking Algorithms
Virtual screening is a computational technique used to search large databases of small molecules to identify candidates that are most likely to bind to a specific biological target. nih.gov This process is foundational in identifying initial hits for targets like p53-Y220C. The screening can be based on the ligand's similarity to known binders (ligand-based) or, more commonly for novel targets, on the complementarity of the molecule to the target's binding site (structure-based). ed.ac.uk
At the core of structure-based virtual screening are docking algorithms. These programs predict the preferred orientation and conformation of a ligand when it forms a complex with a protein. The algorithm places the ligand in the binding site—in this case, the surface cavity created by the Y220C mutation—and evaluates the fit using a scoring function. biorxiv.orgnih.gov This score estimates the binding affinity, allowing millions of compounds to be ranked and the most promising candidates to be selected for further investigation. nih.gov For instance, the discovery of PhiKan083, a reactivator of p53-Y220C, was a direct result of an in silico screening campaign that analyzed over two million compounds. nih.gov While this compound was identified from a halogen-enriched fragment library, the principles of computational screening and docking are central to understanding its interaction with the target and for the subsequent development of more potent analogs. nih.gov
| Step | Description | Objective | Key Tools/Software |
|---|---|---|---|
| Target Preparation | The 3D crystal structure of the p53-Y220C mutant protein is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogen atoms, assigning charges, and defining the binding site cavity. | To create a computationally ready model of the biological target. | Schrödinger Maestro, MOE, PyMOL |
| Compound Library Preparation | A large database of small molecules (e.g., ZINC database, DrugBank) is selected and prepared by generating 3D conformations and assigning appropriate chemical properties for each molecule. nih.govbiorxiv.org | To create a diverse set of potential ligands for screening. | Open Babel, RDKit |
| Molecular Docking | Each compound from the library is systematically placed into the defined binding pocket of the p53-Y220C protein using a docking algorithm. | To predict the binding pose and orientation of each ligand. | AutoDock, Vina, DOCK, GOLD, FlexX nih.gov |
| Scoring and Ranking | A scoring function is used to estimate the binding affinity (e.g., docking score) for each ligand's predicted pose. Compounds are then ranked based on these scores. | To prioritize compounds with the highest predicted affinity for the target. | Integrated scoring functions within docking software. |
| Hit Selection and Filtering | The top-ranked compounds are selected. Further filters, such as physicochemical properties (e.g., Lipinski's rule-of-five) and visual inspection, are applied to select a final set of candidates for experimental testing. nih.gov | To identify the most promising and drug-like candidates for biological assays. | ADMET predictors, cheminformatics toolkits. |
Table 1: Key Stages of a Virtual Screening and Docking Workflow for p53-Y220C. This table outlines the typical steps involved in a structure-based virtual screening campaign to identify potential reactivators of the mutant p53 protein.
| Compound | Discovery Method | Reported Finding / Activity | Reference |
|---|---|---|---|
| PhiKan083 | In silico screening and rational design | Binds to the Y220C cavity with a dissociation constant (Kd) of ~150 µM and raises the mutant's melting temperature. | nih.gov |
| H3 | AI-powered virtual screening | Preferentially killed cells with the p53-Y220C mutation and restored its transcriptional functions. | nih.govnih.gov |
| PK7088 | Screening and optimization | Bound to the mutant with a Kd of 140 µM, raised its melting temperature, and restored transcriptional functions in cells. | researchgate.net |
| Masoprocol | Virtual screening against DrugBank | Identified as a potential lead compound for designing drugs against the Y220C mutant p53. | biorxiv.org |
Table 2: Examples of p53-Y220C Reactivators Identified via Computational Methods. This table presents several compounds that, like this compound, target the p53-Y220C mutation and were discovered or analyzed using computational screening and design techniques.
Free Energy Calculations in Ligand Binding
While docking provides a rapid assessment of potential binders, its scoring functions are generally simplified and may not always accurately predict true binding affinities. To achieve a more precise and quantitative understanding of ligand binding, researchers employ more rigorous computational methods known as free energy calculations. nih.gov These methods are crucial for validating hits from virtual screening and for guiding the lead optimization process, where small chemical modifications are made to a compound like this compound to improve its potency and selectivity.
Free energy calculations aim to compute the binding free energy (ΔG), a thermodynamic quantity that directly corresponds to a ligand's binding affinity. nih.gov These methods are more computationally expensive than docking because they often involve simulating the dynamic movements of the protein, ligand, and surrounding solvent molecules over time.
Common approaches include:
Alchemical Free Energy Methods: Techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) calculate the free energy difference between two states by computationally "transforming" one molecule into another in a non-physical, or alchemical, way. researchgate.netsemanticscholar.org They can be used to calculate the absolute binding free energy of a single ligand or, more commonly, the relative binding free energy between two similar ligands. semanticscholar.org
End-Point Methods: Approaches like MM/PBSA and MM/GBSA (Molecular Mechanics combined with Poisson-Boltzmann or Generalized Born and Surface Area) calculate the binding free energy by analyzing snapshots from a molecular dynamics simulation of the protein-ligand complex. nih.govresearchgate.net They offer a balance between accuracy and computational cost, making them popular for re-ranking hits from docking studies. nih.gov
These calculations provide critical insights into how tightly a compound binds and which interactions (e.g., hydrogen bonds, hydrophobic contacts) contribute most to its affinity, thereby guiding the rational design of more effective p53-Y220C reactivators.
| Method | Principle | Computational Cost | Typical Application |
|---|---|---|---|
| MM/PBSA & MM/GBSA | Calculates binding energy by combining molecular mechanics energies with continuum solvation models. It averages energies over snapshots from a molecular dynamics trajectory. | Moderate | Re-ranking docking hits; estimating binding affinities for a moderate number of compounds. |
| Thermodynamic Integration (TI) | Calculates the free energy difference by integrating the derivative of the system's energy with respect to a coupling parameter that transforms the ligand. | High | Accurate calculation of relative binding free energies for lead optimization. |
| Free Energy Perturbation (FEP) | Calculates the free energy difference between two similar states (e.g., two different ligands) by averaging the potential energy differences over simulations of each state. | High | Accurate calculation of relative binding free energies, particularly for small chemical modifications. |
Table 3: Comparison of Common Free Energy Calculation Methods. This table summarizes the principles, costs, and primary uses of different computational methods for determining ligand binding free energy in the context of drug discovery.
Preclinical Research Directions and Future Academic Inquiry for P53 Y220c Reactivation
Investigation in In Vivo Preclinical Animal Models
Following promising in vitro results, the evaluation of PK5196 in in vivo animal models is a critical next step to understand its systemic effects and antitumor activity in a whole-organism context.
Xenograft models, established by implanting human cancer cell lines or patient-derived tumor fragments into immunodeficient mice, are a standard for in vivo efficacy testing. nih.govnih.gov The NUGC-3, BxPC-3, or Huh7 cell lines, once validated for their response to this compound in vitro, can be used to generate subcutaneous or orthotopic xenograft models. nih.gov
Genetically engineered mouse models (GEMMs) that endogenously express p53 mutations offer a more sophisticated platform for preclinical studies, as tumors arise in a natural, immunocompetent microenvironment. nih.gov A recently developed mouse model carrying the Trp53-Y217C mutation, the murine equivalent of the human TP53-Y220C mutation, would be an ideal platform for the in vivo evaluation of this compound. nih.gov
Utilizing this model would allow for the investigation of this compound's effects on spontaneous tumor development, its interplay with the immune system, and potential on-target toxicities in normal tissues.
To confirm that this compound is engaging its target and activating the p53 pathway in vivo, the assessment of pharmacodynamic biomarkers in tumor tissue from treated animals is crucial. researchgate.net Following treatment with this compound in either xenograft or GEMM models, tumor samples can be analyzed for molecular changes indicative of p53 reactivation.
Key pharmacodynamic markers to investigate would include the upregulation of p53 target genes, such as CDKN1A (p21) and PMAIP1 (PUMA), at both the mRNA and protein levels. nih.govnih.gov Immunohistochemical analysis of tumor sections for increased p21 expression or cleaved caspase-3 as a marker of apoptosis would provide spatial information on the drug's effect within the tumor. researchgate.net
Table 3: Proposed In Vivo Pharmacodynamic Biomarkers for this compound
| Biomarker | Method of Detection | Rationale |
| p21 (CDKN1A) Protein | Immunohistochemistry (IHC), Western Blot | A key downstream target of p53 that mediates cell cycle arrest. |
| PUMA (PMAIP1) mRNA | qRT-PCR, In Situ Hybridization | A pro-apoptotic p53 target gene. |
| Cleaved Caspase-3 | Immunohistochemistry (IHC) | An indicator of apoptosis induction. |
| Mutant p53 Conformation | Conformation-specific Antibodies | To confirm a shift from mutant to wild-type-like conformation. |
By systematically pursuing these preclinical research directions, the scientific community can build a comprehensive understanding of the therapeutic potential of this compound for cancers harboring the p53-Y220C mutation.
Understanding Broader p53-Mediated Biological Pathways in Disease Contexts
The reactivation of the p53-Y220C mutant by compounds such as this compound holds promise beyond simple tumor growth inhibition. Future preclinical research must delve into the broader biological consequences of restoring wild-type p53 function, particularly concerning its intricate roles in apoptosis, cellular metabolism, and the tumor microenvironment. A deeper understanding of these interconnected pathways is critical for predicting therapeutic responses and identifying rational combination strategies.
Interplay with Apoptosis and Cell Death Mechanisms
The tumor suppressor p53 is a central regulator of apoptosis, a form of programmed cell death essential for removing damaged or cancerous cells. nih.govwaocp.org The reactivation of mutant p53 is therefore intrinsically linked to the induction of this cell death pathway. Preclinical studies have demonstrated that the iodophenol derivative this compound, identified through halogen-enriched fragment library screening, induces apoptosis in cancer cells harboring the p53-Y220C mutation. frontiersin.orgnih.gov Specifically, research has shown its apoptotic activity in the NUGC-3 gastric cancer cell line, which contains the Y220C mutation. frontiersin.orgnih.gov
Apoptosis is executed by a family of proteases called caspases, which can be activated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. nih.govnih.gov Wild-type p53 can trigger the intrinsic pathway by promoting the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax, which leads to the release of cytochrome c from the mitochondria and subsequent caspase activation. nih.gov Future research on this compound should aim to elucidate the precise apoptotic mechanisms it triggers upon p53-Y220C reactivation. Key areas of inquiry include:
Pathway Activation: Determining whether the apoptotic response is primarily driven by the intrinsic or extrinsic pathway.
Gene Expression: Profiling the expression of key p53 target genes involved in apoptosis, such as PUMA, Noxa, and Bax, following treatment with this compound.
Caspase Involvement: Identifying the specific caspases that are activated in the apoptotic cascade.
Dysregulation of apoptosis is a hallmark of cancer, contributing not only to tumor development but also to resistance to conventional therapies. nih.gov By restoring a functional apoptotic pathway, compounds like this compound could potentially resensitize tumors to other cytotoxic agents.
Linkages to Cellular Metabolism and Redox Balance
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survive in harsh tumor microenvironments. frontiersin.org This includes alterations in glucose metabolism, such as the Warburg effect, and changes in pathways that regulate reactive oxygen species (ROS) and maintain redox balance. mdpi.commdpi.com The p53 protein plays a significant role in metabolic regulation, often acting to counteract the metabolic shifts seen in cancer. frontiersin.org
Elevated ROS levels are a common feature of cancer cells, and while they can promote tumorigenesis, excessive ROS can also induce cell death. nih.govnih.gov Consequently, cancer cells must enhance their antioxidant systems to manage this oxidative stress. nih.gov Wild-type p53 can influence this balance by regulating genes involved in both ROS production and antioxidant defense.
Given the established role of p53 in metabolic control, a critical direction for future academic inquiry is to investigate how p53-Y220C reactivation by this compound impacts these processes. Research should focus on:
Metabolic Reprogramming: Assessing changes in key metabolic pathways, such as glycolysis and mitochondrial respiration, in p53-Y220C cancer cells after treatment.
Redox Homeostasis: Measuring the levels of ROS and key antioxidant molecules, like glutathione, to determine the effect on the cellular redox state.
Metabolic Gene Expression: Analyzing the expression of p53 target genes that are known to regulate metabolism.
Understanding these linkages is crucial, as targeting cancer metabolism is an emerging therapeutic strategy. The ability of this compound to modulate metabolic pathways could represent a significant, and currently unexplored, facet of its anti-cancer activity.
Impact on Tumor Microenvironment and Immune Modulation
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that plays a critical role in tumor progression and response to therapy. nih.govfrontiersin.org The p53 protein can influence the TME by regulating the secretion of factors that modulate immune responses and angiogenesis. sciopen.com For instance, wild-type p53 can promote an anti-tumor immune response, while some p53 mutants can create an immunosuppressive TME. sciopen.com
Future research should explore the potential of this compound to remodel the TME by reactivating p53-Y220C. This represents a vital area of academic inquiry, as the interplay between cancer cells and their environment is a key determinant of malignancy. nih.gov Key questions to address include:
Immune Cell Infiltration: Does p53-Y220C reactivation lead to an increase in the infiltration of anti-tumor immune cells, such as cytotoxic T lymphocytes, into the tumor? frontiersin.org
Cytokine Secretion: How does treatment with this compound alter the profile of cytokines and chemokines secreted by cancer cells, and how does this affect immune cell recruitment and function?
Immune Checkpoint Expression: Can p53 reactivation downregulate the expression of immune checkpoint proteins like PD-L1 on cancer cells, potentially making them more susceptible to immune attack? nih.gov
Investigating these effects is particularly relevant in the era of immunotherapy. If this compound can create a more "immune-active" TME, it could have powerful synergistic effects when combined with immune checkpoint inhibitors. frontiersin.org
Synergistic Research with Other Molecular Targets and Therapeutic Modalities
While the reactivation of a single target like p53-Y220C is a promising strategy, combinatorial therapies that simultaneously engage multiple pathways often yield more durable anti-cancer responses. mdpi.com Future preclinical research should therefore focus on identifying synergistic combinations of this compound with existing and emerging cancer therapies.
Combinatorial Approaches with Existing Cancer Research Agents
The restoration of p53 function by this compound could lower the threshold for cell death induction by other agents, providing a strong rationale for combination studies. nih.gov Research into other p53-Y220C reactivators, such as PC14586, has already shown synergistic effects when combined with agents like the BCL-2 inhibitor venetoclax (B612062) and the MDM2 inhibitor nutlin3a in acute myeloid leukemia (AML) models. confex.com This provides a template for investigating this compound combinations.
Potential combinatorial strategies for this compound include:
Chemotherapy: Combining this compound with conventional DNA-damaging agents (e.g., platinum agents) or microtubule stabilizers (e.g., taxanes). nih.govfrontiersin.org Restored p53 function could enhance the apoptotic response to the DNA damage or mitotic stress induced by these drugs.
Targeted Therapies: Pairing this compound with inhibitors of other key oncogenic pathways (e.g., EGFR, PI3K/AKT/mTOR). mdpi.com
BCL-2 Family Inhibitors: As p53 activation can upregulate pro-apoptotic BCL-2 family members, combining this compound with BCL-2 inhibitors like venetoclax could create a potent pro-apoptotic signal. confex.com
Immune Checkpoint Inhibitors: Based on the potential for p53 to modulate the immune microenvironment, combining this compound with anti-PD-1/PD-L1 or anti-CTLA-4 antibodies is a highly promising avenue. nih.gov
The table below outlines potential research directions for combination therapies involving this compound.
| Combination Class | Example Agent | Rationale for Synergy |
| Chemotherapy | Cisplatin, Paclitaxel | Enhanced apoptosis in response to drug-induced cellular stress. frontiersin.org |
| BCL-2 Inhibitors | Venetoclax | Simultaneous "priming" for apoptosis (p53 activation) and "triggering" (BCL-2 inhibition). confex.com |
| MDM2 Inhibitors | Nutlin3a | Preventing the degradation of reactivated p53, thereby amplifying its tumor-suppressive signal. confex.com |
| Immune Checkpoint Inhibitors | Pembrolizumab | Creating an immune-favorable TME and enhancing cancer cell recognition by the immune system. nih.gov |
This table is interactive. Click on the headers to sort the data.
Investigation of p53-Y220C Reactivation in Specific Cancer Types
The p53-Y220C mutation is a hotspot mutation found across various tumor types, accounting for approximately 1% of solid tumors and an estimated 100,000 new cancer cases annually worldwide. frontiersin.orgnih.govnih.gov While this compound has been shown to be active in a gastric cancer cell line (NUGC-3), its efficacy in other cancer contexts remains to be thoroughly investigated. frontiersin.orgnih.gov
Future research should systematically evaluate the activity of this compound across a panel of cancer cell lines and patient-derived models that endogenously express the p53-Y220C mutation. This will help identify the cancer types that are most likely to respond to this therapeutic strategy.
The table below lists cancer types where the p53-Y220C mutation has been reported, representing key areas for future investigation with this compound.
| Cancer Type | Reported p53-Y220C Frequency | Example Cell Lines |
| Gastric Cancer | Reported | NUGC-3 frontiersin.orgnih.gov |
| Ovarian Cancer | Reported | - |
| Breast Cancer | Reported in BRCA-associated tumors nih.gov | - |
| Pancreatic Cancer | Reported | BxPC-3 biorxiv.org |
| Lung Cancer | Reported | - |
| Acute Myeloid Leukemia (AML) | Reported confex.com | Molm13 confex.com |
This table is interactive. Click on the headers to sort the data.
A focused investigation into these specific cancer types will be crucial for the future clinical development of this compound and other p53-Y220C reactivators, paving the way for targeted therapeutic interventions in patient populations with this specific mutation.
Challenges and Future Opportunities in Reactivating Mutant p53 for Research Purposes
The reactivation of mutant p53 represents a significant frontier in cancer biology research. The p53 protein, often termed the "guardian of the genome," plays a critical role in preventing tumor formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. researchgate.netnih.gov Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, often leading to the expression of a dysfunctional, full-length protein that has lost its tumor-suppressive capabilities and may even gain new cancer-promoting functions. nih.govresearchgate.net The prospect of restoring the wild-type function of these mutant proteins with small molecules holds immense therapeutic potential. However, the path toward effective p53 reactivation for research and clinical application is fraught with challenges that necessitate innovative preclinical investigation and future academic inquiry.
Addressing Mutational Heterogeneity of TP53
A primary challenge in the development of p53 reactivating compounds is the vast heterogeneity of TP53 mutations found in human cancers. nih.govnih.gov Unlike other tumor suppressor genes that are typically inactivated by deletions or nonsense mutations, TP53 is predominantly affected by missense mutations. nih.gov These mutations result in single amino acid substitutions, the majority of which are concentrated in the protein's DNA-binding domain. nih.govnih.gov
The landscape of TP53 mutations is diverse, with hundreds of different missense mutations identified across various cancer types. researchgate.netmedrxiv.org These mutations can be broadly categorized based on their impact on the protein's structure and function:
Contact Mutations: These occur in residues that directly interact with DNA, such as R273H, impairing the protein's ability to bind to its target gene promoters. tandfonline.com
Structural/Conformational Mutations: These mutations, such as R175H and Y220C, occur in residues crucial for maintaining the correct three-dimensional folding of the DNA-binding domain. nih.govtandfonline.com They lead to local or global unfolding and thermodynamic destabilization of the protein. nih.gov
This mutational heterogeneity means that a "one-size-fits-all" approach to p53 reactivation is unlikely to be successful. A compound designed to correct the structural defect of one mutant may be ineffective against another that has a different conformational flaw or a compromised DNA-binding surface.
The p53-Y220C mutation, which accounts for approximately 1% of solid tumors, is a prime example of a structural mutation that creates a unique, druggable surface cavity. frontiersin.orgnih.gov This has spurred the development of mutation-specific compounds designed to bind to this pocket, stabilize the protein's wild-type conformation, and restore its function. The iodophenol derivative this compound was identified through halogen-enriched fragment library screening as a molecule that could target this Y220C-specific crevice. nih.govfrontiersin.orgnih.gov Preclinical studies have shown that such targeted stabilizers can induce apoptosis in cancer cell lines harboring the Y220C mutation. frontiersin.orgnih.gov
Future academic inquiry must focus on characterizing the specific structural and functional consequences of a wider array of p53 mutations and developing tailored strategies for each. This involves high-throughput screening of compound libraries against panels of cell lines with different TP53 mutations to identify mutant-specific reactivators.
Table 1: Examples of Small Molecules Targeting p53-Y220C
| Compound | Chemical Class | Key Research Finding |
|---|---|---|
| This compound | Iodophenol derivative | Identified via fragment screening; induces apoptosis in Y220C-containing cells. frontiersin.orgnih.gov |
| PK083 | N-ethylcarbazole | Binds to the Y220C pocket and increases the mutant's melting temperature. frontiersin.orgnih.gov |
| PK7088 | Pyrazole-based compound | Reactivates p53-Y220C, leading to growth inhibition, cell cycle arrest, and apoptosis. frontiersin.orgresearchgate.net |
| MB710 | Aminobenzothiazole derivative | A class of compounds designed to stabilize the Y220C mutant. nih.govfrontiersin.org |
| PC14586 (rezatapopt) | Small-molecule structural corrector | Stabilizes the p53-Y220C protein in the wild-type conformation, restoring its function. frontiersin.orgcancernetwork.com |
Strategies for Sustained p53 Activation in vivo
Even when a mutant p53 protein is successfully refolded into its active conformation, achieving sustained and effective tumor suppression in a complex in vivo environment presents another set of challenges. One of the most significant hurdles is the p53-MDM2 autoregulatory feedback loop. mdpi.comresearchgate.net The MDM2 protein is a primary negative regulator of p53; it is an E3 ubiquitin ligase that targets p53 for degradation by the proteasome. nih.govyoutube.com Crucially, MDM2 is also a transcriptional target of p53. mdpi.com
This creates a negative feedback loop:
A reactivating compound (e.g., this compound) restores wild-type p53 function.
The reactivated p53 binds to the MDM2 promoter and increases MDM2 protein expression.
The elevated levels of MDM2 then bind to and promote the degradation of the reactivated p53, dampening the intended anti-tumor response. researchgate.net
This feedback mechanism can limit the duration and intensity of the p53 response, potentially allowing tumor cells to survive. Preclinical research has demonstrated that the p53 activity induced by the Y220C reactivator PC14586 is restrained by the subsequent induction of MDM2. ashpublications.orgconfex.com
To overcome this, a key research strategy is the combination of p53 reactivators with inhibitors of the p53-MDM2 interaction. nih.gov MDM2 inhibitors, such as nutlin-3a, are small molecules that bind to MDM2 in the same pocket that p53 uses, thereby preventing the interaction and protecting p53 from degradation. ashpublications.org Studies have shown that combining PC14586 with an MDM2 inhibitor synergistically increases p53 transcriptional activity and induces cell death in TP53-Y220C cancer cells, an effect not seen with either agent alone. ashpublications.orgconfex.com
Future academic inquiry should explore optimal combination strategies to sustain p53 activation. This includes investigating the scheduling and sequencing of reactivators and MDM2 inhibitors to maximize the therapeutic window. Furthermore, exploring the role of MDMX (also known as MDM4), another key negative regulator of p53, and the potential for triple-combination strategies is a vital area for future research. nih.govnih.gov
Exploration of Novel Mechanisms of Action for p53 Reactivation
The foundational mechanism for compounds like this compound is the direct binding and stabilization of a conformationally unstable p53 mutant. nih.gov While this remains a cornerstone of p53 reactivation research, the field is actively exploring novel and complementary mechanisms of action.
One such avenue involves the role of cofactors, particularly zinc. The p53 DNA-binding domain contains a zinc ion that is essential for its structural integrity and function. tandfonline.com Some structural mutations can lead to the loss of this coordinated zinc ion, promoting protein unfolding and aggregation. Research has shown that compounds that act as zinc metallochaperones can restore the properly folded conformation of some p53 mutants by replenishing the zinc ion, thereby reactivating their DNA-binding and transcriptional functions. researchgate.nettandfonline.com
Another innovative strategy is the development of bifunctional molecules, or proteolysis-targeting chimeras (PROTACs), that go beyond simple reactivation. A novel approach has been to chemically link a p53-Y220C corrector molecule to a binder of the transcriptional co-activator BRD4. biorxiv.org This creates a molecule that not only stabilizes the mutant p53 but also forces an interaction with BRD4, potently and rapidly activating p53 target gene transcription. biorxiv.org This chemically induced proximity approach represents a new paradigm for activating tumor suppressors. biorxiv.org
Further research is also needed to fully understand the downstream consequences of p53 reactivation beyond transcription. For instance, reactivated p53 can also induce apoptosis through transcription-independent mechanisms by directly interacting with members of the Bcl-2 family of proteins at the mitochondria. nih.gov However, studies with the Y220C reactivator PC14586 have indicated that the reactivated protein may not regain this transcription-independent function, failing to bind to anti-apoptotic Bcl-2 proteins. ashpublications.orgconfex.com This highlights a potential limitation of current reactivators and suggests that combining them with agents that directly target the mitochondrial apoptotic pathway, such as Bcl-2 inhibitors (e.g., venetoclax), could be a powerful synergistic strategy. ashpublications.orgconfex.com
Future academic inquiry will likely focus on these multifaceted approaches:
Designing covalent inhibitors that can form a permanent bond with the target mutant p53 for a more durable response. frontiersin.org
Investigating the role of post-translational modifications in regulating the activity of reactivated p53. nih.govelsevierpure.com
Developing compounds that can simultaneously restore both the transcriptional and non-transcriptional functions of mutant p53.
By addressing the challenges of mutational heterogeneity, developing strategies for sustained activation, and exploring novel mechanisms of action, the preclinical research community can continue to advance the science of p53 reactivation, bringing this promising therapeutic concept closer to reality.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 53BP1 |
| AMG232 |
| B-1 |
| BAX |
| Bcl-2 |
| Bcl-xL |
| BRD4 |
| H3 |
| H9 |
| JQ1 |
| KG13 |
| Mcl-1 |
| MDM2 |
| MDM4 |
| MDMX |
| MB710 |
| MB725 |
| Nutlin-3 |
| Nutlin-3a |
| p21 |
| p300 |
| PC14586 (rezatapopt) |
| PhiKan5196 |
| PK083 |
| This compound |
| PK7088 |
| PK7242 |
| PK9318 |
| PRIMA-1 |
| Puma |
| RG7112 |
| SM13 |
| TRAP-1 |
| Venetoclax |
Q & A
How should researchers formulate a focused research question for PK5196 studies?
- Methodological Approach : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example: "How does this compound modulate [specific pathway] in [cell type/model] compared to [control/alternative compound] over [timeframe]?" Ensure alignment with gaps identified in literature reviews .
- Key Steps :
- Define measurable outcomes (e.g., IC50 values, protein expression levels).
- Validate feasibility through preliminary data or computational modeling .
Q. What systematic approaches are recommended for reviewing this compound-related literature?
- Methodology :
- Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND [mechanism/target] NOT [irrelevant disease]").
- Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries .
Q. How to design a reproducible experimental protocol for this compound in vitro/in vivo studies?
- Guidelines :
- Include controls (positive/negative, vehicle-only) and specify compound purity (e.g., ≥95% via HPLC).
- Document detailed protocols (e.g., dosing regimens, solvent compatibility) to meet reproducibility standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound data across different experimental models?
- Analytical Strategies :
- Perform meta-analysis to quantify variability (e.g., effect sizes in cancer vs. neurodegenerative models).
- Use sensitivity analysis to assess confounding factors (e.g., species-specific metabolism, dosing schedules) .
- Case Study : If this compound shows efficacy in murine models but not primates, investigate differences in CYP450 enzyme activity or bioavailability .
Q. What statistical and computational tools are optimal for analyzing this compound’s dose-response relationships?
- Methods :
- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism, R’s
drcpackage). - Apply machine learning (e.g., random forests) to predict synergistic/antagonistic effects in combination therapies .
- Validation : Bootstrap resampling to estimate confidence intervals for EC50/IC50 values .
Q. How to optimize this compound’s experimental parameters for high-throughput screening (HTS)?
- Design Considerations :
- Use factorial design to test variables (e.g., concentration ranges, incubation times).
- Implement automation (e.g., liquid handlers) to minimize batch effects .
Q. What ethical and methodological challenges arise in translational this compound research?
- Ethical Frameworks :
- Address species-specific welfare guidelines (e.g., NIH’s ARRIVE for animal studies).
- Ensure compliance with institutional review boards (IRBs) for human-derived samples .
Data Management and Validation
Q. How to ensure data integrity in this compound studies with large datasets?
- Best Practices :
- Implement version control (e.g., Git) and metadata tagging for raw data.
- Use open-source platforms (e.g., Zenodo) for public archiving .
Q. What strategies mitigate bias in this compound’s preclinical efficacy evaluations?
- Blinding : Randomize treatment groups and blind investigators to sample identities during data collection/analysis .
- Reproducibility : Share protocols via platforms like protocols.io and cross-validate results in independent labs .
Interdisciplinary Approaches
Q. How can this compound research integrate computational chemistry and wet-lab experiments?
- Workflow :
Perform molecular docking (e.g., AutoDock Vina) to predict this compound’s binding affinity.
Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
